molecular formula C15H21BFNO3 B14765497 2-Fluoro-N,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-Fluoro-N,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B14765497
M. Wt: 293.14 g/mol
InChI Key: AAKJELKGKOLZBV-UHFFFAOYSA-N
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Description

2-Fluoro-N,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a fluorine atom, a dimethyl group, and a dioxaborolan moiety attached to a benzamide core. The incorporation of fluorine and boronic acid pinacol ester groups enhances its chemical reactivity and biological activity .

Preparation Methods

The synthesis of 2-Fluoro-N,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a two-step substitution reaction. The first step involves the introduction of the fluorine atom and the dimethyl group onto the benzamide core. This is followed by the attachment of the dioxaborolan moiety through a substitution reaction. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

2-Fluoro-N,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-N,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-N,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards specific targets. The dioxaborolan moiety also plays a role in stabilizing the compound and facilitating its interactions with biological molecules .

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-N,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide include:

The uniqueness of this compound lies in its combination of fluorine, dimethyl, and dioxaborolan groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21BFNO3

Molecular Weight

293.14 g/mol

IUPAC Name

2-fluoro-N,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C15H21BFNO3/c1-9-7-12(17)10(13(19)18-6)8-11(9)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3,(H,18,19)

InChI Key

AAKJELKGKOLZBV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)C(=O)NC

Origin of Product

United States

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